molecular formula C14H20N6O3 B4347234 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4347234
M. Wt: 320.35 g/mol
InChI Key: ONLCQITXCCYWIJ-UHFFFAOYSA-N
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Description

N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound featuring pyrazole rings, which are known for their diverse pharmacological properties

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-(4-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3/c1-10-7-11(2)18(17-10)6-4-5-15-14(21)12(3)19-9-13(8-16-19)20(22)23/h7-9,12H,4-6H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLCQITXCCYWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole rings. The initial step may involve the condensation of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions to form the pyrazole core. Subsequent steps may include nitration, amidation, and alkylation reactions to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group on the pyrazole ring can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.

  • Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution may involve amines or alkyl halides.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been explored in studies involving enzyme inhibition and receptor binding.

  • Medicine: It has been investigated for its potential therapeutic effects, including antileishmanial and antimalarial properties.

  • Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propylamine: A related compound with similar structural features but lacking the nitro group.

  • 2-(4-Nitro-1H-pyrazol-1-yl)propanamide: A simpler analog without the propyl chain.

Uniqueness: N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide stands out due to its dual pyrazole rings and the presence of both methyl and nitro groups, which contribute to its unique chemical and biological properties.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Its synthesis, reactions, and applications highlight the importance of pyrazole derivatives in advancing scientific knowledge and technological development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

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